(Z)-methyl 4-((6-((2-methylallyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate
Description
(Z)-methyl 4-((6-((2-methylallyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate is a benzofuran-derived compound characterized by a Z-configuration double bond connecting the benzofuran core to a methyl benzoate moiety. The benzofuran ring is substituted with a 2-methylallyloxy group at position 6 and a ketone at position 2.
The compound’s ester group (methyl benzoate) suggests hydrolytic sensitivity under basic or enzymatic conditions, while the 2-methylallyloxy substituent may enhance lipophilicity, affecting membrane permeability in biological systems .
Properties
IUPAC Name |
methyl 4-[(Z)-[6-(2-methylprop-2-enoxy)-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O5/c1-13(2)12-25-16-8-9-17-18(11-16)26-19(20(17)22)10-14-4-6-15(7-5-14)21(23)24-3/h4-11H,1,12H2,2-3H3/b19-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFZNMWOKGHKYCQ-GRSHGNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C(=O)OC)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 4-((6-((2-methylallyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate, with the molecular formula C21H18O5 and a molecular weight of 350.37 g/mol, is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : methyl 4-[(Z)-[6-(2-methylprop-2-enoxy)-3-oxo-1-benzofuran-2-ylidene]methyl]benzoate
- CAS Number : 858768-04-4
- Molecular Structure : The compound features a benzofuran core with an allylic ether substituent and a benzoate moiety, which may contribute to its biological properties.
Anticholinesterase Activity
Research has shown that compounds with similar structural features to this compound exhibit significant anticholinesterase activity. For instance, a study on related benzofuranone derivatives found that certain compounds had IC50 values as low as 10 nM, indicating potent inhibition of acetylcholinesterase (AChE) activity . This suggests that this compound may also possess similar properties.
Cytotoxicity and Antitumor Activity
The compound's potential cytotoxic effects have been explored in various cancer cell lines. A study focusing on structurally analogous compounds demonstrated significant cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. These findings highlight the compound's potential as an anticancer agent .
The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors. The presence of the benzofuran moiety is thought to enhance binding affinity to target proteins, potentially modulating signaling pathways involved in cell proliferation and apoptosis .
Case Studies
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on analogous structures.
- This may reduce metabolic stability but improve binding to hydrophobic targets . Chlorine atoms likely enhance pesticidal activity via electrophilic interactions with insect enzymes .
Heterocyclic Analogues
Benzofuran derivatives differ from sulfur-containing heterocycles like benzo-1,4-oxathiins () and benzodithiazines ():
- Electronic Properties : Benzofurans lack sulfur atoms, reducing their capacity for hydrogen bonding compared to oxathiins or dithiazines. This may limit interactions with polar biological targets .
- Synthetic Complexity: Benzofurans are often synthesized via simpler pathways (e.g., cyclization of phenols), whereas sulfur-containing heterocycles require thiolation or sulfonation steps, increasing production costs .
Stability and Reactivity
- The methyl benzoate ester in all analogues is prone to hydrolysis under alkaline conditions, but the 2-methylallyloxy group may stabilize the Z-configuration via conjugation, reducing isomerization risk compared to non-allylated variants .
- Thermal Stability : Benzofurans generally decompose above 200°C, whereas sulfur-containing heterocycles (e.g., benzodithiazines) exhibit higher thermal stability due to stronger C-S bonds .
Q & A
Q. What are the key considerations for synthesizing (Z)-methyl 4-((6-((2-methylallyl)oxy)-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate?
- Methodological Answer : Synthesis involves multi-step organic reactions, including condensation of benzofuran precursors with methylallyloxy groups and esterification. Key parameters include:
- Temperature : Optimal range between 60–80°C to avoid side reactions (e.g., isomerization or decomposition) .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
- Catalysts : Acidic or basic catalysts (e.g., p-toluenesulfonic acid) improve yields in condensation steps .
- Reaction Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking progress .
Table 1 : Synthetic Conditions from Literature
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Benzofuran core formation | 2-methylallyl chloride, K₂CO₃, DMF, 70°C | 65–72 | |
| Esterification | Methyl 4-formylbenzoate, acetic anhydride, H₂SO₄ | 58–63 |
Q. How is the Z-configuration of the compound confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : NOESY (Nuclear Overhauser Effect Spectroscopy) detects spatial proximity between the methylallyloxy group and benzofuran protons, confirming the Z-isomer .
- X-ray Crystallography : Resolves double-bond geometry; for example, a C=C bond dihedral angle < 10° supports the Z-configuration .
- IR Spectroscopy : Stretching frequencies for conjugated carbonyl groups (1680–1720 cm⁻¹) align with Z-isomer stabilization .
Q. What are the stability and storage guidelines for this compound?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- Handling : Avoid moisture and UV exposure, as the benzofuran moiety is prone to photodegradation .
- Decomposition Risks : Hydrolysis of the ester group occurs in aqueous acidic/basic conditions; monitor pH during experiments .
Advanced Questions
Q. How can computational modeling optimize reaction pathways for this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Predicts transition states and activation energies for condensation steps, guiding solvent/catalyst selection .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics; e.g., DMSO stabilizes intermediates via hydrogen bonding .
- Retrosynthetic Analysis : Software like Synthia identifies feasible routes using available precursors (e.g., benzofuran derivatives) .
Q. What strategies resolve contradictions in reported synthetic yields?
- Methodological Answer :
- Design of Experiments (DoE) : Statistically optimizes variables (e.g., temperature, solvent ratio) to identify critical factors affecting yield .
- Comparative Analysis : Replicate conflicting protocols under controlled conditions. For example, yields drop below 60% if reaction times exceed 12 hours due to byproduct formation .
- Advanced Purification : Use preparative HPLC or column chromatography with gradient elution to isolate pure product from complex mixtures .
Q. What biological targets are hypothesized for this compound, and how are interactions validated?
- Methodological Answer :
- Target Prediction : PASS (Prediction of Activity Spectra) suggests potential antimicrobial or enzyme inhibitory activity due to structural analogs (e.g., benzofuran-carbamate hybrids) .
- Validation Methods :
- Surface Plasmon Resonance (SPR) : Measures binding affinity to enzymes like cytochrome P450 .
- Microbial Assays : Test growth inhibition against E. coli or S. aureus using disk diffusion .
Table 2 : Predicted vs. Observed Bioactivity
| Assay Type | Predicted Activity (PASS) | Observed Activity (IC₅₀/Zone of Inhibition) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Moderate (Cytochrome P450) | IC₅₀ = 12.3 µM (in vitro) | |
| Antimicrobial | High (Gram-positive) | 14 mm inhibition at 50 µg/mL |
Q. How does the methylallyloxy group influence spectroscopic properties?
- Methodological Answer :
- ¹H NMR : Methylallyl protons appear as doublets (δ 4.8–5.2 ppm) with coupling constants (J = 10–12 Hz) indicating Z-configuration .
- ¹³C NMR : The allyloxy oxygen deshields adjacent carbons, shifting signals to δ 70–75 ppm .
- Mass Spectrometry : Fragmentation patterns (e.g., loss of CH₃O– group at m/z 370.4) confirm structural integrity .
Methodological Notes
- Data Interpretation : Cross-validate spectroscopic data with computational models (e.g., Gaussian for NMR chemical shift prediction) .
- Safety Protocols : Use explosion-proof refrigerators for storage and conduct reactivity hazard assessments (e.g., DSC for thermal stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
